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Executive Summary
The delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and

messenger RNA (mRNA), represents a transformative approach in modern medicine. The

primary challenge remains the safe and efficient transport of these macromolecules into target

cells. Ionizable cationic lipids have emerged as a cornerstone of lipid nanoparticle (LNP)

technology, the most clinically advanced non-viral delivery system. This whitepaper provides a

comprehensive technical overview of YSK12-C4, a potent ionizable cationic lipid, for the

formulation of nucleic acid delivery systems. We will delve into its structure, mechanism of

action, formulation protocols, and performance characteristics, offering a detailed guide for

researchers in the field.

Introduction to YSK12-C4
YSK12-C4 is an ionizable cationic lipid specifically designed for enhanced cellular delivery of

nucleic acids, particularly siRNA, via multifunctional envelope-type nanodevices (MENDs).[1]

Its structure is optimized to facilitate two critical steps in the delivery process: efficient uptake

into the cell and subsequent escape from the endosome to release the nucleic acid cargo into

the cytoplasm.[1] Composed of an ionizable head group and unsaturated hydrophobic tails,

YSK12-C4 is a key component in LNP formulations that are neutral at physiological pH but

become positively charged in the acidic environment of the endosome, a crucial feature for

minimizing toxicity while maximizing delivery efficiency.[2]
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Chemical Structure and Properties:

IUPAC Name: (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-

19-ol

CAS Number: 1829511-70-7[3]

Chemical Formula: C43H81NO[3]

Molecular Weight: 628.11 g/mol [1]

The YSK12-C4 molecule can be conceptually divided into three sections: an ionizable

dimethylamino head group, and two hydrophobic tails (distal and proximal).[2] The presence of

unsaturated carbon chains in its structure is a key design feature that promotes the disruption

of the endosomal membrane.[1]

Mechanism of Action: The pH-Responsive Delivery
Pathway
The efficacy of YSK12-C4-containing LNPs hinges on their pH-responsive nature. This

mechanism ensures that the nucleic acid cargo is protected during circulation and released

only after cellular uptake into the endosomal pathway.

Nucleic Acid Encapsulation: During LNP formulation, lipids are mixed with the nucleic acid

payload in an acidic aqueous buffer (pH ~4.0).[4] At this low pH, the tertiary amine head

group of YSK12-C4 becomes protonated (positively charged). This positive charge enables

strong electrostatic interactions with the negatively charged phosphate backbone of siRNA or

mRNA, driving the encapsulation of the nucleic acid into the core of the newly forming

nanoparticle.[5]

Systemic Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the

YSK12-C4 lipid becomes deprotonated and is near-neutral in charge.[2][6] This neutrality is

critical for in vivo applications as it reduces cytotoxicity and minimizes nonspecific

interactions with blood components, thereby increasing circulation time and stability.[6]

Cellular Uptake and Endosomal Escape: The LNPs are internalized by target cells through

endocytosis.[7] Inside the cell, the endosome matures, and its internal pH gradually drops to
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5.0-6.5.[2] In this acidic environment, YSK12-C4 is again protonated, regaining its positive

charge. The now cationic LNPs interact electrostatically with the negatively charged lipids of

the endosomal membrane.[2] This interaction, combined with the nonlamellar, wedge-like

structure of lipids like YSK12-C4, disrupts the endosomal membrane's integrity, facilitating

the release of the nucleic acid cargo into the cell's cytoplasm where it can exert its

therapeutic effect.[1][2]
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YSK12-C4 LNP pH-Dependent Delivery Pathway
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LNP Formulation and Characterization
The creation of effective YSK12-C4 LNPs requires precise control over formulation and

rigorous characterization of the resulting nanoparticles.

LNP Components
A typical LNP formulation consists of four key lipid components:

Ionizable Cationic Lipid: YSK12-C4, responsible for nucleic acid encapsulation and

endosomal release.[1]

Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-

dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in particle structure and

stability.[5][8]

Sterol: Cholesterol is included to fill packing defects in the lipid membrane, providing

structural integrity and aiding in membrane fusion.[5][6]

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-sn-

glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), which helps control particle

size during formation and provides a hydrophilic shield to reduce aggregation and

opsonization in vivo.[9][10]

Quantitative Data Summary
The physicochemical properties and biological efficacy of YSK12-C4 LNPs are critical quality

attributes. Data from various studies are summarized below.
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Parameter Typical Value
Method of
Analysis

Significance Reference

Biological

Efficacy

siRNA Silencing

ED50

1.5 nM (in mouse

DC15)

In vitro gene

silencing assay

Potency of the

formulation for

gene knockdown

[1]

Gene Silencing

Efficiency
> 90%

In vitro gene

expression

analysis

Overall

effectiveness of

nucleic acid

delivery

[1]

Physicochemical

Properties

Particle Size

(Diameter)
80 - 120 nm

Dynamic Light

Scattering (DLS)

Affects

biodistribution

and cellular

uptake

[8][11]

Polydispersity

Index (PDI)
< 0.2

Dynamic Light

Scattering (DLS)

Indicates

homogeneity of

particle size

[8][11]

Zeta Potential (at

pH 7.4)

Near-neutral (~0

mV)

Electrophoretic

Light Scattering

(ELS)

Relates to

stability in

circulation and

low toxicity

[8]

Encapsulation

Efficiency
> 95%

RiboGreen

Assay

Percentage of

nucleic acid

successfully

loaded

[8][11]

Experimental Protocols
Protocol 4.3.1: YSK12-C4 LNP Formulation via Microfluidic Mixing
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This protocol describes a standard method for producing LNPs using a microfluidic device,

which allows for rapid, reproducible mixing.[12][13]

Preparation of Solutions:

Lipid Phase (Organic): Prepare a stock solution of YSK12-C4, helper lipid (e.g., DSPC),

cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

The total lipid concentration will influence final particle size.[13]

Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA in an acidic buffer, such as

10 mM citrate buffer (pH 4.0), to a specific concentration.[9]

Microfluidic Mixing:

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into

another.

Set the microfluidic mixing device (e.g., NanoAssemblr) to a specific total flow rate and a

flow rate ratio (FRR) of aqueous to ethanol phase, typically 3:1.[4]

Initiate pumping. The rapid mixing of the two streams causes a change in solvent polarity,

triggering the self-assembly of lipids around the nucleic acid to form LNPs.[9]

Purification and Buffer Exchange:

Collect the resulting LNP suspension.

Dialyze the suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 2

hours (with buffer changes) or overnight using a dialysis cassette (e.g., 10 kDa MWCO).

This step removes the ethanol and raises the pH, neutralizing the LNP surface charge.[13]

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store at 4°C for short-term use (days to weeks) or -20°C for long-term storage.[3]

Protocol 4.3.2: Characterization of YSK12-C4 LNPs
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Size and PDI Measurement (DLS):

Dilute a small aliquot of the LNP suspension in 1x PBS (pH 7.4).

Analyze the sample using a Dynamic Light Scattering instrument (e.g., Zetasizer Nano

ZS) to determine the Z-average diameter and Polydispersity Index (PDI).[7][12]

Zeta Potential Measurement (ELS):

Dilute an aliquot of the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to

accurately measure surface charge.[12]

Analyze using an Electrophoretic Light Scattering instrument to determine the zeta

potential.

Encapsulation Efficiency (EE) Measurement (RiboGreen Assay):

Prepare two sets of LNP samples.

To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all

encapsulated nucleic acids.[12]

To both sets (lysed and intact), add the RiboGreen reagent, which fluoresces upon binding

to nucleic acids.

Measure the fluorescence intensity (FI) of both sets.

Calculate EE using the formula: EE (%) = (FI_lysed - FI_intact) / FI_lysed * 100
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YSK12-C4 LNP Formulation & Characterization Workflow

Safety and Toxicological Profile
A key advantage of ionizable lipids like YSK12-C4 is their improved safety profile compared to

permanently cationic lipids.[2] Their near-neutral charge at physiological pH reduces the risk of

cytotoxicity and immune responses.[2] However, the cytotoxicity of YSK12-C4 is dose-

dependent and has been observed in sensitive cell lines, such as the NK-92 natural killer cell

line.[14] The toxicity is directly associated with the amount of YSK12-C4 in the formulation.[14]
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To mitigate this, formulation strategies can be optimized. For instance, one study successfully

reduced cytotoxicity by creating a core of siRNA complexed with a polycation (protamine).[14]

This allowed for a reduction in the total amount of YSK12-C4 needed for effective

encapsulation, leading to a more than two-fold increase in cell viability while maintaining the

same gene silencing efficiency.[14] Therefore, careful optimization of the charge ratio (CR)

between the ionizable lipid and the nucleic acid is crucial for balancing efficacy and safety.

Conclusion
YSK12-C4 is a highly effective ionizable lipid for the formulation of lipid nanoparticles for

nucleic acid delivery. Its pH-responsive character is central to its mechanism, enabling efficient

encapsulation, stable circulation, and potent endosomal escape. The use of controlled

manufacturing methods like microfluidics allows for the reproducible production of LNPs with

desirable physicochemical characteristics, leading to high gene silencing efficiency. While

dose-dependent cytotoxicity must be considered, it can be managed through careful

formulation design. As the field of nucleic acid therapeutics continues to expand, lipids like

YSK12-C4 will remain critical tools for the development of the next generation of genetic

medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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